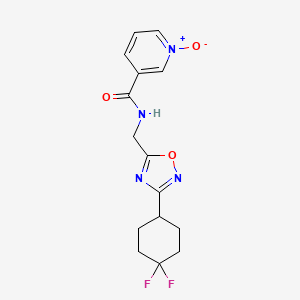

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

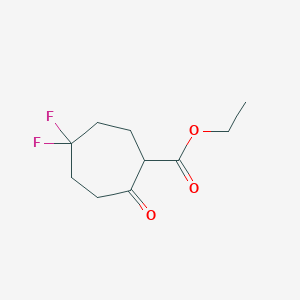

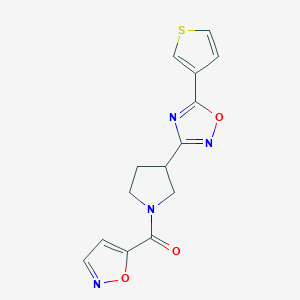

The compound "3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide" is a heterocyclic molecule that features several functional groups and structural motifs, including a 1,2,4-oxadiazole ring, a difluorocyclohexyl group, and a pyridine N-oxide. This compound is likely to be of interest due to the presence of these functional groups, which are often found in molecules with significant biological activity.

Synthesis Analysis

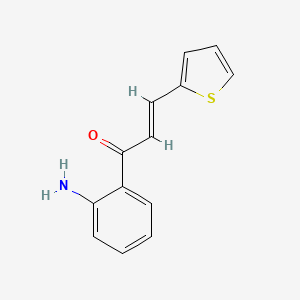

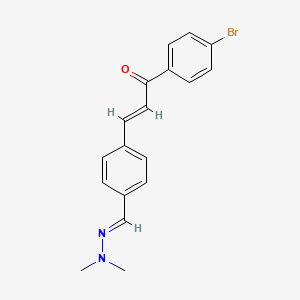

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cycloadditions, as seen in the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles , or regioselective reactions under ultrasound irradiation for the creation of fused polycyclic structures . The inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles is another method that could potentially be adapted for the synthesis of the 1,2,4-oxadiazole core of the target molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and HRMS . Single-crystal X-ray diffraction analysis has been employed to reveal the spatial arrangement of atoms within the molecule, which can be crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds containing the 1,2,4-oxadiazole ring can participate in various chemical reactions. For instance, they can form charge-transfer complexes with aromatic hydrocarbons or undergo transformations to yield new heterocyclic systems . The presence of a carbamoyl group can also lead to further chemical transformations, potentially enhancing the compound's utility as a precursor for functional materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of aromatic rings and the planarity of the molecule can affect its optical properties, such as absorption and fluorescence . The crystal density and stability of these compounds can also be significant, especially for potential applications in materials science .

Aplicaciones Científicas De Investigación

Oxadiazole Derivatives and Their Chemical Properties

- Oxadiazole derivatives, including compounds similar to 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide, have been studied for their unique chemical properties. For instance, the conversion of thiosemicarbazones to 1,3,4-oxadiazole derivatives through oxidative cyclization demonstrates interesting chemical behaviors like desulfurization (Gómez-Saiz et al., 2002).

Synthesis and Thermal Behavior

- Studies on the synthesis and thermal behavior of pyridine-based energetic materials, such as a fused, tricyclic pyridine-based material, highlight the potential of oxadiazole derivatives in materials science. These materials show notable characteristics like high density, low thermal stability, and good detonation properties (Ma et al., 2018).

Medicinal Chemistry and Pharmacology

- In medicinal chemistry, compounds containing oxadiazole structures, similar to the query compound, have been explored. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from fluorinated precursors involves the creation of pyridyl compounds, which are crucial intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).

Neighboring Group Participation

- The neighboring group participation of the N-Oxide group in reactions involving similar compounds has been investigated, providing insights into reaction mechanisms and potential synthetic applications (Tagawa et al., 1983).

Antimycobacterial Activity

- Some oxadiazole derivatives have shown promising results in antimycobacterial activity. This indicates potential applications in developing novel treatments for bacterial infections (Kumar et al., 2011).

Polymerization Processes

- Pyridinium salts, including structures related to the query compound, have been used to initiate cationic polymerization via oxidation of free radicals. This demonstrates the compound's potential role in polymer chemistry (Böttcher et al., 1991).

Antibacterial Evaluation

- Novel carbapenems with heterocyclic carbamoyl pyrrolidine moieties, resembling the query compound, have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in antibiotic research (Lee et al., 2004).

Molecular Structure and Interaction Studies

- The molecular structure and interaction studies of similar compounds provide insights into their chemical behavior and potential applications in various fields of chemistry and biology (Titov et al., 1988).

Mecanismo De Acción

The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .

The compound is fluorinated, meaning it contains one or more fluorine atoms. Organofluorine compounds, which contain at least one carbon-fluorine bond, often exhibit interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Propiedades

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4O3/c16-15(17)5-3-10(4-6-15)13-19-12(24-20-13)8-18-14(22)11-2-1-7-21(23)9-11/h1-2,7,9-10H,3-6,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNZCVVLVFMXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)